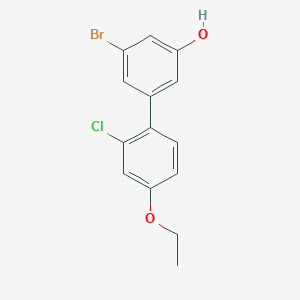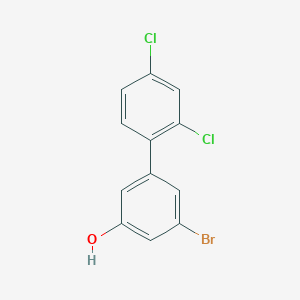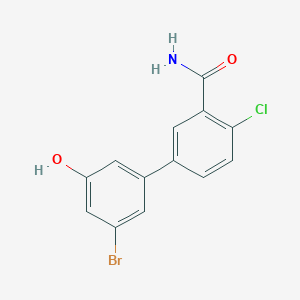
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-4-ethoxyphenol) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white powder with a melting point of 156-158°C and a boiling point of 343°C. It is highly soluble in water and alcohol, and is insoluble in ether. 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis due to its ability to form covalent bonds with other molecules.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as substituted phenols, quinolines, and thiophenes. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of novel organic materials for use in energy storage and conversion devices.
Mecanismo De Acción
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an electron-donating reagent, and its mechanism of action is based on its ability to donate electrons to other molecules. When 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% donates electrons to a molecule, it increases the electron density of the molecule, allowing it to form stronger covalent bonds with other molecules. This enables it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. It is generally considered to be non-toxic and non-irritating, and it is not known to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of novel organic materials for use in energy storage and conversion devices.
The main limitation of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its instability. It is highly reactive and can easily decompose when exposed to light or heat. Additionally, it should be handled with caution, as it is a corrosive substance and can cause skin and eye irritation.
Direcciones Futuras
There are many potential future directions for the use of 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocycles and polymers. Additionally, it could be used in the development of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of novel materials for use in energy storage and conversion devices.
Métodos De Síntesis
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with bromine in acetic acid solution. This reaction produces 3-bromo-5-chloro-4-ethoxyphenol. The second step involves the reaction of 3-bromo-5-chloro-4-ethoxyphenol with sodium hydroxide in ethanol. This reaction produces 3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRCRQFDYHXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686466 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol | |
CAS RN |
1261977-07-4 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)









![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)


![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)